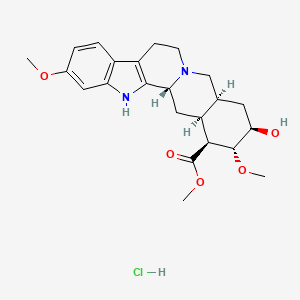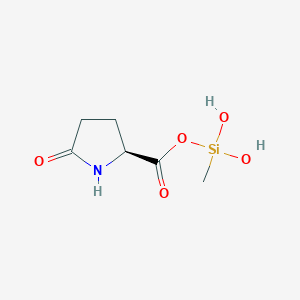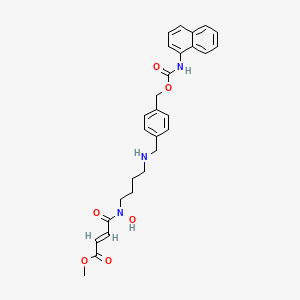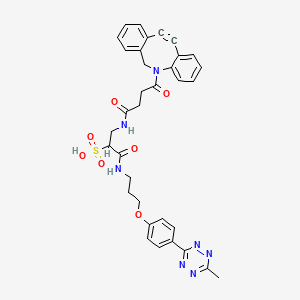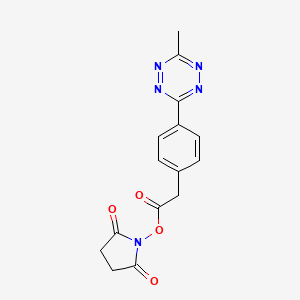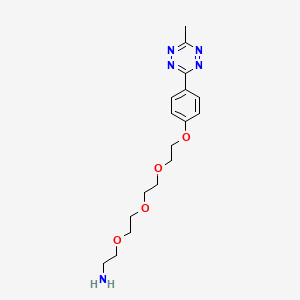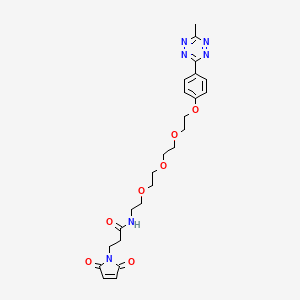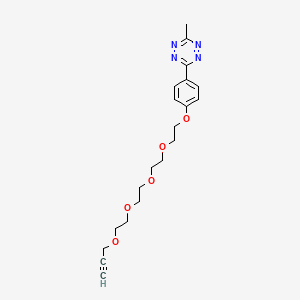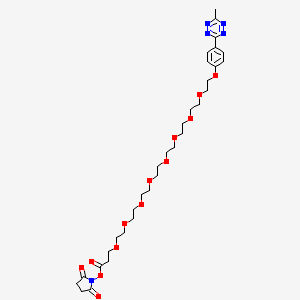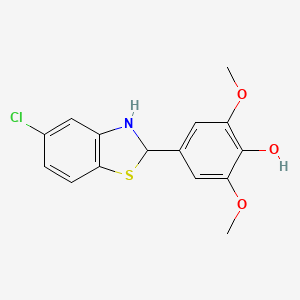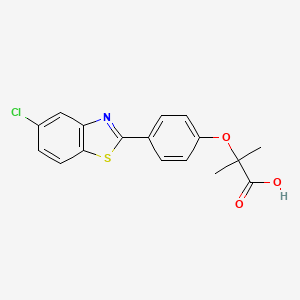
MJ15
Vue d'ensemble
Description
MJ 15 est un composé synthétique connu pour son rôle d'antagoniste sélectif du récepteur cannabinoïde de type 1 (CB1).
Applications De Recherche Scientifique
MJ 15 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationships of cannabinoid receptors.
Biology: Helps in understanding the role of CB1 receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating obesity and related metabolic disorders.
Industry: Utilized in the development of new drugs targeting cannabinoid receptors.
Mécanisme D'action
Target of Action
MJ15, also known as “N6MZ4N936N” or “5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide”, is a potent and selective antagonist of the CB1 receptor . The CB1 receptor is a G protein-coupled receptor located primarily in the central and peripheral nervous system. It is involved in various physiological processes, including appetite regulation, pain sensation, mood, and memory .
Mode of Action
As a CB1 receptor antagonist, this compound binds to the CB1 receptor with a Ki of 27.2 pM and an IC50 of 118.9 pM for rat CB1 receptors . By binding to the CB1 receptor, this compound blocks the action of endocannabinoids, which are naturally occurring substances in the body that activate CB1 receptors .
Biochemical Pathways
Given its role as a cb1 receptor antagonist, it is likely that this compound affects the endocannabinoid system, which plays a crucial role in a wide range of physiological processes, including pain sensation, appetite, mood, and memory .
Result of Action
This compound exhibits potency in obesity and hyperlipidemia models . It has been shown to inhibit food intake and increase body weight in diet-induced obese rats and mice . This suggests that this compound may have potential therapeutic applications in the treatment of obesity and related metabolic disorders.
Analyse Biochimique
Biochemical Properties
MJ15 interacts with the CB1 receptor, exhibiting a high affinity for rat CB1 receptor with a Ki of 27.2 pM and an IC50 of 118.9 pM . It is selective for CB1 over CB2, exhibiting only 46% inhibition of CB2 at a concentration of 10 μM . These interactions suggest that this compound may play a role in modulating the activity of these receptors, potentially influencing biochemical reactions within the body.
Cellular Effects
In cellular processes, this compound has been shown to inhibit food intake and increase body weight in diet-induced obese rats and mice . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CB1 receptor. As a potent antagonist, this compound binds to the CB1 receptor, inhibiting its activity . This binding interaction may lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that this compound exhibits potency in obesity and hyperlipidemia models
Dosage Effects in Animal Models
In animal models, this compound demonstrated remarkable effects from 20 to 40 mg/kg, including promoted the small intestine peristalsis in ICR mice and inhibited food intake and body weight increase in diet-induced obesity (DIO) rat and mouse
Metabolic Pathways
Given its interaction with the CB1 receptor, it is likely that this compound is involved in endocannabinoid signaling pathways
Subcellular Localization
Given its molecular properties and its interaction with the CB1 receptor, it is likely that this compound localizes to the cell membrane where the CB1 receptor is located
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de MJ 15 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. Les étapes clés comprennent :
Formation de la structure principale : Ceci implique la réaction de composés aromatiques spécifiques dans des conditions contrôlées pour former la structure principale de MJ 15.
Fonctionnalisation : Introduction de groupes fonctionnels tels que des atomes de chlore et des groupes contenant de l'azote pour améliorer l'activité et la sélectivité du composé.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre des niveaux de pureté élevés.
Méthodes de production industrielle
La production industrielle de MJ 15 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Réactions par lots : Réaliser des réactions dans de grands réacteurs pour produire des quantités importantes de produits intermédiaires et finaux.
Procédés en continu : Utiliser des réacteurs à flux continu pour améliorer l'efficacité et le rendement.
Contrôle de la qualité : Mettre en œuvre des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
MJ 15 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant l'activité du composé.
Substitution : Les réactions de substitution, en particulier impliquant des halogènes, peuvent conduire à la formation de différents analogues de MJ 15.
Réactifs et conditions courants
Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs de substitution : Y compris les agents halogénants tels que le chlore ou le brome.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de MJ 15, chacun ayant potentiellement des activités biologiques différentes.
Applications de la recherche scientifique
MJ 15 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier les relations structure-activité des récepteurs cannabinoïdes.
Biologie : Aide à comprendre le rôle des récepteurs CB1 dans divers processus physiologiques.
Médecine : Investigated pour ses effets thérapeutiques potentiels dans le traitement de l'obésité et des troubles métaboliques associés.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs cannabinoïdes.
Mécanisme d'action
MJ 15 exerce ses effets en se liant sélectivement et en antagonisant le récepteur CB1. Cette interaction inhibe l'activité du récepteur, ce qui entraîne une diminution de l'appétit et de l'apport alimentaire chez les modèles animaux . Les cibles moléculaires comprennent les récepteurs CB1 situés dans le cerveau et les tissus périphériques, qui sont impliqués dans la régulation de l'équilibre énergétique et du métabolisme.
Comparaison Avec Des Composés Similaires
Composés similaires
Rimonabant : Un autre antagoniste du récepteur CB1 précédemment utilisé pour la perte de poids.
AM251 : Un antagoniste sélectif du récepteur CB1 utilisé dans la recherche.
SR141716A : Connu pour son rôle dans l'étude du système endocannabinoïde.
Unicité de MJ 15
MJ 15 est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur CB1, ce qui en fait un outil précieux pour étudier les rôles physiologiques et pathologiques de ce récepteur .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N4O/c1-14-21(23(31)28-13-15-3-2-10-27-12-15)29-30(20-9-8-18(25)11-19(20)26)22(14)16-4-6-17(24)7-5-16/h2-12H,13H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEIKJFNEFJFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NCC2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944154-76-1 | |
| Record name | MJ-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944154761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MJ-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6MZ4N936N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of MJ15?
A1: this compound acts as an antagonist of the cannabinoid receptor type 1 (CB1). [, ]
Q2: How does this compound interact with CB1 receptors?
A2: this compound binds to CB1 receptors and blocks the binding of agonists, preventing their downstream effects. [, , ]
Q3: Does this compound exhibit any agonistic activity at CB1 receptors?
A3: Research suggests this compound displays inverse agonistic activity at CB1 receptors. This means it not only blocks agonist binding but also reduces the receptor's basal activity. []
Q4: What are the downstream consequences of this compound's antagonism of CB1 receptors?
A4: this compound's antagonism of CB1 receptors has been shown to reverse some effects mediated by CB1 activation, including inhibition of electrically induced contractions in mouse vas deferens and guinea pig ileum smooth muscle. [] In a study on bladder function, this compound reversed the effects of a fatty acid amide hydrolase (FAAH) inhibitor, suggesting a role of CB1 in bladder hyperactivity. []
Q5: What is the molecular formula and weight of this compound?
A5: The provided research papers do not explicitly mention the molecular formula or weight of this compound. For accurate information, please refer to chemical databases or the primary literature on the synthesis and characterization of this compound.
Q6: Is there any available spectroscopic data for this compound?
A6: The provided research papers do not include spectroscopic data for this compound. To access such information, please refer to chemical databases or publications focused on the structural characterization of this compound.
Q7: Are there studies investigating the pharmacokinetics of this compound?
A7: The available research papers do not provide specific details on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further pharmacokinetic studies are needed to understand its behavior in vivo.
Q8: What is the relationship between this compound's dosage and its observed effects?
A8: While the research papers do not present comprehensive dose-response data, one study on bladder function observed differential effects of this compound at varying doses of the FAAH inhibitor URB937. [] This suggests a potential dose-dependent interaction between this compound and endocannabinoid levels.
Q9: What in vitro models have been used to investigate the biological activity of this compound?
A9: Researchers have employed isolated tissue preparations, including mouse vas deferens and guinea pig ileum smooth muscle, to assess the antagonistic and inverse agonistic effects of this compound on CB1 receptors. []
Q10: Are there any animal models used to study this compound's effects?
A10: One study utilized a rat model of cystitis to explore the impact of this compound on bladder function during inflammation. [] The study suggests the involvement of CB1 receptors in bladder hyperactivity during cystitis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


